molecular formula C11H8ClNO3 B12861834 2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid

2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid

Cat. No.: B12861834
M. Wt: 237.64 g/mol
InChI Key: OBDREHMKYJRHDI-SNAWJCMRSA-N
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Description

2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a chloromethyl group at the 2-position and an acrylic acid moiety at the 7-position of the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid typically involves multiple steps. One common method starts with the reaction of 2-aminophenol with chloroacetic acid in the presence of hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole . This intermediate is then reacted with acrylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical properties.

    Polymerization: The acrylic acid moiety allows the compound to participate in polymerization reactions, forming polymers with unique properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while polymerization can result in the formation of polyacrylic acid-based polymers.

Scientific Research Applications

2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid depends on its specific application. In medicinal chemistry, its derivatives may exert their effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways. For example, some derivatives have been shown to inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid is unique due to the presence of both a chloromethyl group and an acrylic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

(E)-3-[2-(chloromethyl)-1,3-benzoxazol-7-yl]prop-2-enoic acid

InChI

InChI=1S/C11H8ClNO3/c12-6-9-13-8-3-1-2-7(11(8)16-9)4-5-10(14)15/h1-5H,6H2,(H,14,15)/b5-4+

InChI Key

OBDREHMKYJRHDI-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)N=C(O2)CCl)/C=C/C(=O)O

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)CCl)C=CC(=O)O

Origin of Product

United States

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